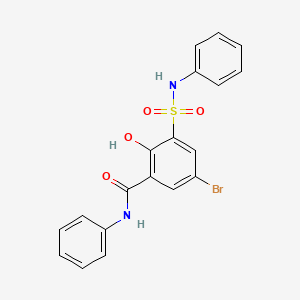
5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide is a chemical compound with the molecular formula C19H15BrN2O4S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenylsulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide typically involves multiple steps. One common method starts with 5-bromo-2-hydroxybenzamide, which is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of photosynthetic electron transport in plants.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit photosynthetic electron transport by interacting with the donor side of photosystem II in plants. This interaction disrupts the electron flow, leading to reduced photosynthetic efficiency .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenylsulfamoyl group.
2-Bromo-N-(2-hydroxy-5-methyl-phenyl)-benzamide: Similar structure but with a methyl group instead of a phenylsulfamoyl group.
Uniqueness
5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an inhibitor of photosynthetic electron transport and its antimicrobial activity .
Properties
CAS No. |
62547-21-1 |
|---|---|
Molecular Formula |
C19H15BrN2O4S |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15BrN2O4S/c20-13-11-16(19(24)21-14-7-3-1-4-8-14)18(23)17(12-13)27(25,26)22-15-9-5-2-6-10-15/h1-12,22-23H,(H,21,24) |
InChI Key |
OVTASBFLPJHWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)S(=O)(=O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


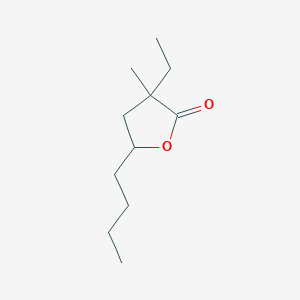
![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile](/img/structure/B14521120.png)
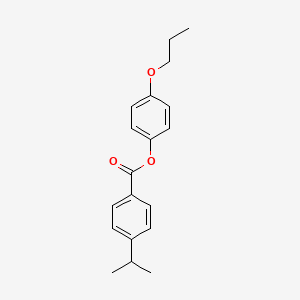

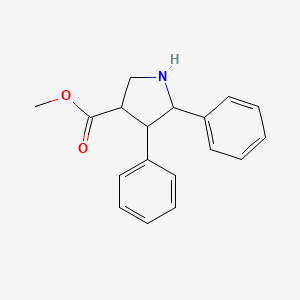
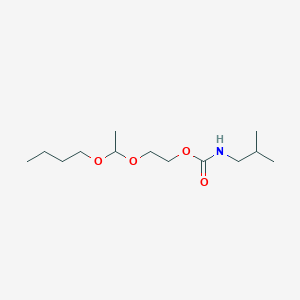
![P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide](/img/structure/B14521154.png)
methanethione](/img/structure/B14521163.png)

![5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one](/img/structure/B14521172.png)
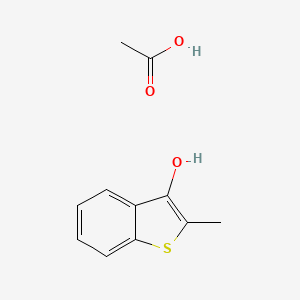
![1-([1,1'-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B14521181.png)
